molecular formula C13H13BrN2O B6444841 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol CAS No. 2549026-16-4

1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol

Cat. No. B6444841
CAS RN: 2549026-16-4
M. Wt: 293.16 g/mol
InChI Key: BUNIKOOEBRTFBM-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Quinoline can be synthesized using several methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .


Molecular Structure Analysis

The molecular structure of pyrrolidine is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine and quinoline are diverse. Pyrrolidine can undergo various reactions due to its saturated scaffold . Quinoline can undergo numerous reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Mechanism of Action

The mechanism of action of pyrrolidine and quinoline-based compounds can vary greatly depending on the specific compound and its biological target .

Safety and Hazards

The safety and hazards associated with pyrrolidine and quinoline derivatives can vary greatly depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions in the research and development of pyrrolidine and quinoline derivatives are promising. These compounds are widely used in the field of medicinal chemistry, and ongoing research is focused on designing new compounds with different biological profiles .

properties

IUPAC Name

1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c14-10-3-1-9-2-4-13(15-12(9)7-10)16-6-5-11(17)8-16/h1-4,7,11,17H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNIKOOEBRTFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC3=C(C=CC(=C3)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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